molecular formula C4H9NaS B2364661 Sodium 2-methyl-2-propanethiolate CAS No. 29364-29-2

Sodium 2-methyl-2-propanethiolate

Cat. No.: B2364661
CAS No.: 29364-29-2
M. Wt: 112.17
InChI Key: TUZFIWBNGKNFPW-UHFFFAOYSA-M
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Description

Sodium 2-methyl-2-propanethiolate, also known as sodium tert-butyl sulfide or t-butanethiol sodium salt, is an organosulfur compound with the molecular formula (CH3)3CSNa. It is a white crystalline powder that is highly reactive due to the presence of the thiolate anion. This compound is widely used in organic synthesis and various industrial applications due to its unique chemical properties .

Mechanism of Action

Target of Action

Sodium 2-methyl-2-propanethiolate is a chemical compound that primarily targets the synthesis of various thiol esters and thio ethers . It serves as an intermediate in these reactions, playing a crucial role in the formation of these compounds.

Mode of Action

The mode of action of this compound involves its interaction with other reactants in the synthesis of thiol esters and thio ethers . It reacts with these compounds, facilitating their conversion into the desired products. The exact nature of these interactions and the resulting changes at the molecular level are complex and depend on the specific reaction conditions and the other reactants involved.

Biochemical Pathways

This compound affects the biochemical pathways involved in the synthesis of thiol esters and thio ethers . By serving as an intermediate in these reactions, it influences the downstream effects of these pathways, leading to the production of the desired compounds.

Result of Action

The molecular and cellular effects of this compound’s action are the formation of thiol esters and thio ethers . These compounds have various applications in different fields, including the production of pharmaceuticals, polymers, and other chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium 2-methyl-2-propanethiolate can be synthesized through the reaction of 2-methyl-2-propanethiol with sodium hydride or sodium metal. The reaction typically takes place in an inert atmosphere to prevent oxidation and is carried out in a suitable solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF). The general reaction is as follows:

(CH3)3CSH+NaH(CH3)3CSNa+H2(CH3)3CSH + NaH \rightarrow (CH3)3CSNa + H2 (CH3)3CSH+NaH→(CH3)3CSNa+H2

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of sodium hydroxide and 2-methyl-2-propanethiol. The reaction is carried out in a controlled environment to ensure high yield and purity. The process may involve multiple purification steps, including recrystallization and filtration .

Chemical Reactions Analysis

Types of Reactions: Sodium 2-methyl-2-propanethiolate undergoes various chemical reactions, including:

    Nucleophilic Substitution: It reacts with alkyl halides to form thioethers.

    Oxidation: It can be oxidized to form disulfides or sulfonates.

    Reduction: It can reduce certain organic compounds, acting as a nucleophile.

Common Reagents and Conditions:

    Nucleophilic Substitution: Typically involves alkyl halides and is carried out in polar aprotic solvents like DMF or DMSO.

    Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

    Reduction: Often involves the use of reducing agents like lithium aluminum hydride (LiAlH4).

Major Products:

    Thioethers: Formed from nucleophilic substitution reactions.

    Disulfides and Sulfonates: Formed from oxidation reactions.

    Reduced Organic Compounds: Resulting from reduction reactions.

Scientific Research Applications

Sodium 2-methyl-2-propanethiolate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the formation of thioethers and other sulfur-containing compounds.

    Biology: Employed in the modification of biomolecules and the study of enzyme mechanisms.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Comparison with Similar Compounds

  • Sodium methanethiolate (CH3SNa)
  • Sodium ethanethiolate (C2H5SNa)
  • Sodium 2-propanethiolate (C3H7SNa)

Comparison: Sodium 2-methyl-2-propanethiolate is unique due to its bulky tert-butyl group, which provides steric hindrance and influences its reactivity compared to other thiolates. This steric effect can lead to different reaction pathways and selectivities, making it a valuable reagent in specific synthetic applications .

Properties

IUPAC Name

sodium;2-methylpropane-2-thiolate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10S.Na/c1-4(2,3)5;/h5H,1-3H3;/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUZFIWBNGKNFPW-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[S-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NaS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

112.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29364-29-2
Record name Sodium 2-methyl-2-propanethiolate
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